

# Protocol: Downstream Purification of DBM-MMAF ADCs

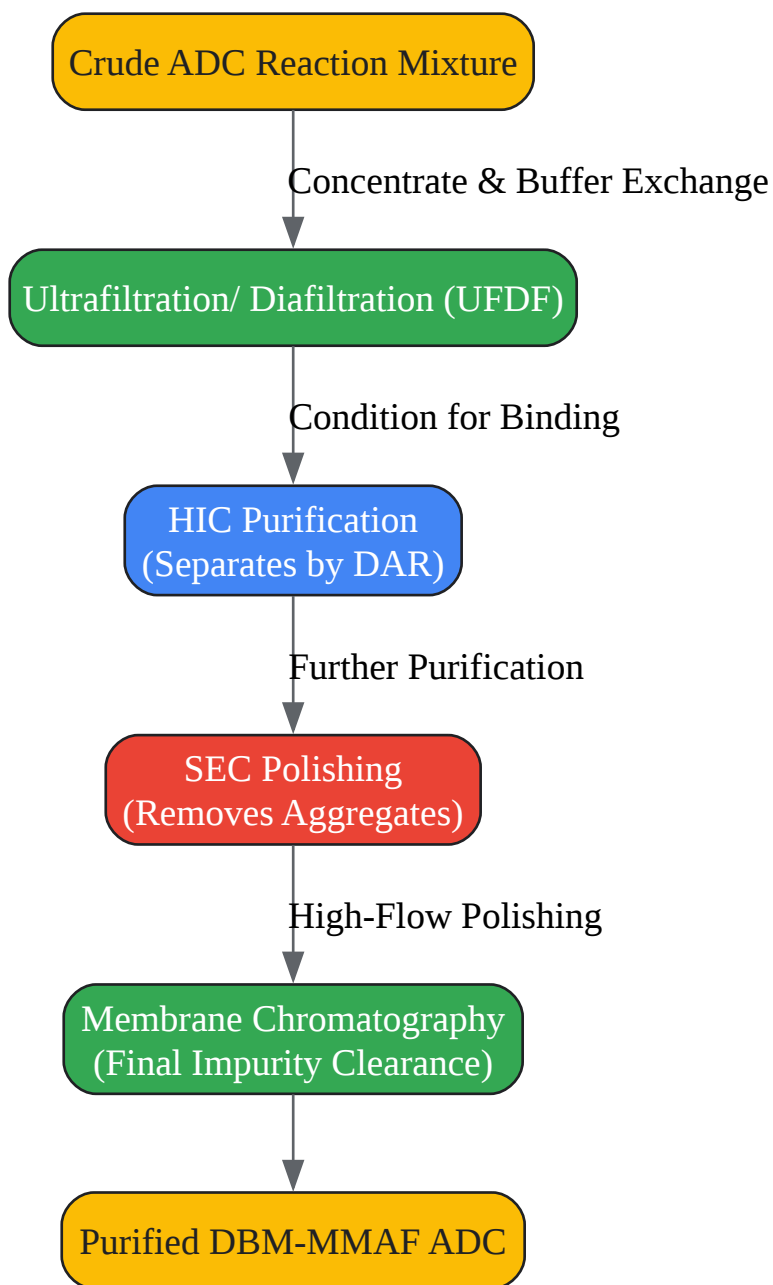
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**Compound Focus:** Dbm-mmaf

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A typical purification workflow post-conjugation involves multiple orthogonal steps to ensure the removal of various impurities.



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## Step 1: Initial Purification and Concentration via Tangential Flow Filtration (TFF)

- **Objective:** To concentrate the ADC and exchange it into the optimal buffer for the subsequent chromatographic step. This step also removes small-molecule impurities like unconjugated **DBM-MMAF** and reaction by-products [1].

- **Method: Ultrafiltration Diafiltration (UFDF) [1].**
- **Detailed Procedure:**
  - Set up a TFF system with an appropriate molecular weight cut-off (MWCO) membrane.
  - Circulate the crude ADC mixture until the target concentration is achieved.
  - Initiate diafiltration by continuously adding the desired formulation buffer (e.g., PBS) to the feed tank while maintaining a constant volume. Typically, a **5-10 volume exchange** is sufficient to remove >99% of small-molecule impurities.
  - Recover the concentrated and buffer-exchanged ADC. Studies show this step can be optimized for a **yield above 90%** [1].
- **Note:** Parameters like pH, membrane loading, and transmembrane pressure have minimal impact on removing small-molecule impurities due to the significant size difference between the ADC and these species [1].

## Step 2: Primary Purification using Hydrophobic Interaction Chromatography (HIC)

- **Objective:** To separate the ADC based on its Drug-Antibody Ratio (DAR), isolating the desired DAR species (theoretically DAR 4 for DBM-crosslinked ADCs) from unconjugated antibodies (DAR 0) and over-conjugated species [1] [2].
- **Detailed Procedure:**
  - **Sample Preparation:** Adjust the UFDF product to high salt conditions by adding an equal volume of binding buffer (e.g., **1.5-2.0 M Ammonium Sulfate** in a suitable buffer like phosphate, pH 7.0).
  - **Column Loading:** Load the sample onto a HIC column (e.g., Butyl or Phenyl Sepharose) equilibrated with the binding buffer.
  - **Elution:** Elute the ADC using a descending salt gradient or a step elution. **Higher DAR species elute later** due to increased hydrophobicity from the **DBM-MMAF** payloads.
  - **Fraction Collection:** Collect eluate fractions and analyze them by analytical HIC or LC-MS to pool the target DAR 4 species.

## Step 3: Polishing and Aggregate Removal using Size Exclusion Chromatography (SEC)

- **Objective:** To remove high molecular weight (HMW) aggregates formed during conjugation or handling [1].
- **Detailed Procedure:**

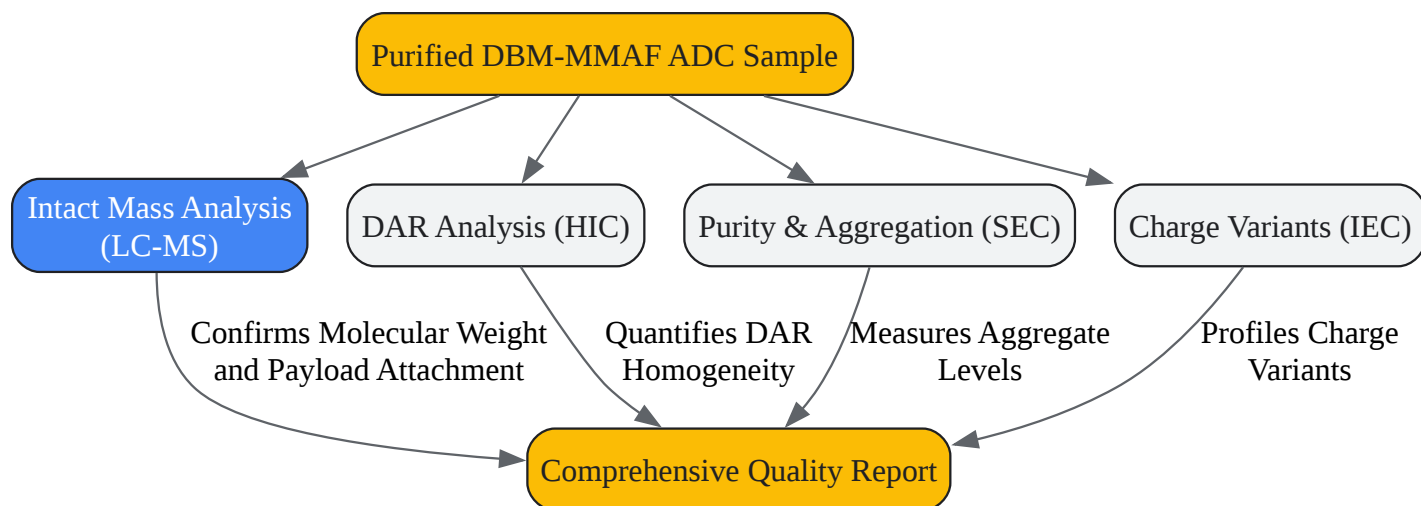
- **Column Selection:** Use a high-resolution SEC resin (e.g., Superdex 200 Increase) suitable for monoclonal antibodies and ADCs.
- **Equilibration and Running:** Equilibrate the column with a formulation-friendly buffer like PBS or Histidine buffer, pH 6.0. The isocratic run should be performed at room temperature or in a cold room.
- **Fraction Collection:** The monomeric ADC will elute first, followed by HMW aggregates. Collect the main monomer peak.
- **Analysis:** Analyze the pooled monomer peak by SEC-UV or SEC-MALS to confirm the **aggregate level is below acceptable limits (e.g., <1%)**.

## Analytical Characterization of Purified DBM-MMAF ADC

After purification, comprehensive analysis is critical to confirm quality.

Analytical Method	Key Attribute Measured	Technical Specifications & Purpose
Hydrophobic Interaction Chromatography (HIC) [1]	Drug-to-Antibody Ratio (DAR) & Distribution	Confirms DAR value and homogeneity under non-denaturing conditions [1].
Size Exclusion Chromatography (SEC) [1]	Purity & Aggregate Level	Quantifies high molecular weight aggregates and fragments [1].
Liquid Chromatography-Mass Spectrometry (LC-MS) [3]	Intact Molecular Weight & DAR	High-resolution Orbitrap MS confirms average DAR and detects payload attachment [3].
Ion Exchange Chromatography (IEC) [1] [3]	Charge Variant Profile	Detects changes in charge heterogeneity due to conjugation or degradation [1] [3].

The workflow below outlines the analytical characterization process.



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## Key Considerations for DBM-MMAF ADC Purification

- **Advantages of DBM-MMAF:** The DBM linker enables the synthesis of highly homogeneous ADCs via interchain cysteine cross-linking, resulting in a predominant DAR 4 species. This homogeneity contributes to **improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo** compared to conventional heterogeneous ADCs [2].
- **Impurity Focus:** The purification process must specifically target the removal of **unconjugated antibodies** (which reduce efficacy), **unconjugated DBM-MMAF** (which increases systemic toxicity), and **HMW aggregates** (which can trigger immunogenic responses) [1].
- **Platform Approach:** A platform purification approach combining **UFDF, HIC, and SEC** is highly effective for **DBM-MMAF** ADCs. HIC is particularly powerful for controlling DAR, while SEC is optimal for aggregate removal [1].

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## References

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